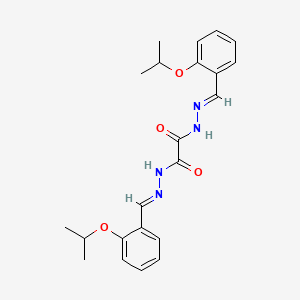
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide
Descripción general
Descripción
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide, also known as IBE, is a chemical compound that has been widely studied for its potential applications in various fields, including medicine and materials science.
Mecanismo De Acción
The mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to induce apoptosis and inhibit cell proliferation by targeting the Akt/mTOR signaling pathway. In viral infections, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to inhibit viral replication by targeting the viral polymerase.
Biochemical and Physiological Effects:
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of viral replication. In addition, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in lab experiments is its relatively low cost and ease of synthesis. However, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is also known to be unstable in certain conditions, which can make it difficult to work with. In addition, the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide. One area of interest is the development of new synthetic methods for N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and related compounds. Another area of interest is the investigation of the potential applications of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide in materials science, such as the synthesis of new functional materials. Finally, there is also potential for further research on the mechanism of action of N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide and its potential applications in medicine.
Aplicaciones Científicas De Investigación
N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been extensively studied for its potential applications in various fields, including medicine and materials science. In medicine, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been shown to exhibit anticancer, antiviral, and antimicrobial properties. In materials science, N'~1~,N'~2~-bis(2-isopropoxybenzylidene)ethanedihydrazide has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Propiedades
IUPAC Name |
N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-15(2)29-19-11-7-5-9-17(19)13-23-25-21(27)22(28)26-24-14-18-10-6-8-12-20(18)30-16(3)4/h5-16H,1-4H3,(H,25,27)(H,26,28)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUMNSOCUXHAQ-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=NNC(=O)C(=O)NN=CC2=CC=CC=C2OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC1=CC=CC=C1/C=N/NC(=O)C(=O)N/N=C/C2=CC=CC=C2OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[(E)-(2-propan-2-yloxyphenyl)methylideneamino]oxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-nitrobenzaldehyde [5-(3-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3866353.png)
![N'-[3-(allyloxy)benzylidene]-2-hydroxypropanohydrazide](/img/structure/B3866364.png)
![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3866366.png)

![2-[(2-methylphenyl)amino]-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B3866378.png)

![3,3'-[(5-phenyl-1,3,4-oxadiazol-2-yl)imino]dipropanoic acid](/img/structure/B3866403.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B3866405.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B3866416.png)
![1,3-dioxo-N'-(3-pyridinylcarbonyl)-2-(4-{[2-(3-pyridinylcarbonyl)hydrazino]carbonyl}phenyl)-5-isoindolinecarbohydrazide](/img/structure/B3866428.png)

![N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis[3-(2-furyl)acrylamide]](/img/structure/B3866441.png)
![4-{2-[(2-bromo-4-chlorophenoxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 2-thiophenecarboxylate](/img/structure/B3866466.png)
![5-(2-nitrophenyl)-2-furaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866468.png)